2-Norbornanemethylamine

概要

説明

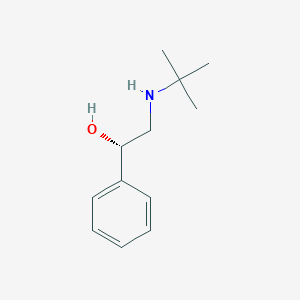

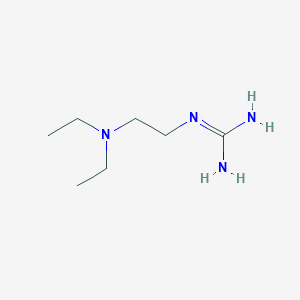

2-Norbornanemethylamine is a chemical compound with the molecular formula C8H15N . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of 2-norbornanone, a related compound, has been developed as a two-step process. The addition of sublimation inhibitors suppressed the sublimation of norbornene in the process of sulfuric acid-promoted hydration and increased the yield of 2-norbornanol significantly under mild conditions .

Molecular Structure Analysis

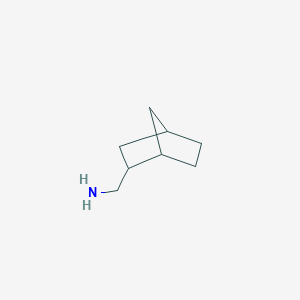

The molecular structure of 2-Norbornanemethylamine consists of a total of 28 bonds. There are 11 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, and 1 primary amine (aliphatic) .

Chemical Reactions Analysis

Chemical reactions involving 2-Norbornanemethylamine could be studied using a variety of electroanalytical tools. These tools can extract atomic resolution information on the binding interfaces, intermolecular affinity, and binding-induced conformational changes in protein-protein complexes formed in solution, in the cell membrane, and in large macromolecular assemblies .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Norbornanemethylamine can be determined through various techniques such as thermal analysis . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

科学的研究の応用

Cancer Treatment Research

Field

Pharmaceuticals and Medicinal Chemistry

Application Summary

The norbornene scaffold has emerged as a promising structure in medicinal chemistry due to its potential therapeutic application in cancer treatment . The development of norbornene-based derivatives as potential chemotherapeutic agents is attracting significant attention .

Methods of Application

The research involves investigations into the antitumoral efficacy of different compounds, including the norbornene scaffold in their structure, in combination with chemotherapeutic agents or forming metal complexes . The impact that structural modifications to these bicyclic compounds have on the antitumoral properties and the mechanisms by which these norbornene derivatives act are discussed .

Results or Outcomes

The research determined that replacing the bicyclic structure with other planar structures, such as phthalimides, may provoke a decrease in the cytotoxic activity, proving that the norbornene structure is key for the activity of these molecules .

Synthesis of 2-Norbornanone

Field

Organic Chemistry

Application Summary

A two-step process for the synthesis of 2-norbornanone with 91% overall yield has been developed . The addition of sublimation inhibitors suppressed the sublimation of norbornene in the process of sulfuric acid-promoted hydration and increased the yield of 2-norbornanol significantly under mild conditions .

Methods of Application

The process involves the use of sublimation inhibitors to suppress the sublimation of norbornene in the process of sulfuric acid-promoted hydration . A 4-hydroxy-TEMPO/CuCl/TBN triple-component catalyst system for the highly selective aerobic oxidation of 2-norbornanol was developed and displayed high atom efficiency and yield .

Results or Outcomes

The process resulted in a 91% overall yield of 2-norbornanone . The addition of sublimation inhibitors significantly increased the yield of 2-norbornanol under mild conditions .

Norbornene in Drug Delivery Systems

Field

Pharmaceuticals and Biomedical Engineering

Application Summary

Norbornene and its related compounds are being explored for use in drug delivery systems, particularly in cancer therapies . The encapsulation of norbornene and its derivatives in nanosystems could potentially enhance the delivery and efficacy of chemotherapeutic agents .

Methods of Application

The research involves the encapsulation of norbornene and its related compounds in nanosystems . These nanosystems can potentially enhance the delivery of chemotherapeutic agents to cancer cells, thereby improving the efficacy of the treatment .

Results or Outcomes

While the research is ongoing, the use of norbornene and its related compounds in drug delivery systems has shown promise in enhancing the delivery and efficacy of chemotherapeutic agents .

Pd/Norbornene-Catalyzed Alkylation and Arylation

Application Summary

The reaction mechanism, ligand and norbornene effects, and origins of meta-selectivity in Pd/norbornene-catalyzed alkylation and arylation via C–H activation have been theoretically elucidated by DFT computation .

Methods of Application

The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation . Both ortho-C–H and meta-C–H activations undergo a concerted metalation–deprotonation pathway .

Results or Outcomes

The meta-C–C bond formation, which is the selectivity-determining step, follows a Pd (IV) pathway via oxidative addition on a Pd (II) five-membered-ring intermediate . The oxidative addition of alkyl iodide adopts an SN2 pathway, whereas aryl iodide prefers concerted oxidative addition rather than the SN2 pathway .

Norbornene in Nanoparticle Synthesis

Field

Nanotechnology and Material Science

Application Summary

Noble metal nanoparticles (NMNPs) have been of great importance in the field of biomedicine over the past few decades due to their importance in personalized healthcare and diagnostics . In particular, platinum, gold, and silver nanoparticles have achieved the most dominant spot in the list, thanks to a very diverse range of industrial applications . Norbornene and its related compounds have been used in the development of new strategies of more cost-effective and robust NMNP synthesis methods that provide materials with highly tunable physicochemical, optical and thermal properties, and biochemical functionalities .

Methods of Application

The research involves the development of new strategies of more cost-effective and robust NMNP synthesis methods . These methods provide materials with highly tunable physicochemical, optical and thermal properties, and biochemical functionalities .

Results or Outcomes

As a result, new advanced hybrid NMNPs with polymer, graphene, carbon nanotubes, quantum dots, and core–shell systems have been developed with even more enhanced physicochemical characteristics that have led to exceptional diagnostic and therapeutic applications .

Norbornene in Industrial Catalytic Applications

Field

Industrial Chemistry

Application Summary

Mesoporous silica nanoparticles (MSNs) have been modified and advanced by different morphologies and structures to act as nanoreactors in industrial catalytic applications . Norbornene and its related compounds have been used in these modifications .

Methods of Application

The research involves the modification and advancement of MSNs by different morphologies and structures . Norbornene and its related compounds have been used in these modifications .

Results or Outcomes

The modifications have resulted in MSNs that can act as nanoreactors in industrial catalytic applications .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-bicyclo[2.2.1]heptanylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMZHVLJBQTGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931997 | |

| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Norbornanemethylamine | |

CAS RN |

14370-50-4 | |

| Record name | Bicyclo[2.2.1]heptane-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14370-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Norbornanemethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Norbornanemethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。